molecular formula C12H14FNO2 B2396838 N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide CAS No. 2361642-22-8

N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide

Cat. No.: B2396838
CAS No.: 2361642-22-8
M. Wt: 223.247
InChI Key: FMUWVSQQFLSEHT-UHFFFAOYSA-N
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Description

N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group, a hydroxypropan-2-yl moiety, and a prop-2-enamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide typically involves the reaction of 3-fluorobenzaldehyde with a suitable hydroxypropan-2-ylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final step involves the addition of prop-2-enamide to the intermediate product, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide
  • N-[1-(3-Fluorophenyl)piperidin-4-yl]prop-2-enamide

Uniqueness

N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-12(16)14-11(8-15)7-9-4-3-5-10(13)6-9/h2-6,11,15H,1,7-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUWVSQQFLSEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1=CC(=CC=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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